molecular formula C11H12N2OS B1415269 1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol CAS No. 475997-88-7

1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B1415269
CAS No.: 475997-88-7
M. Wt: 220.29 g/mol
InChI Key: VUGMEEFTNYVHIM-UHFFFAOYSA-N
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Description

1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to an imidazole ring with a thiol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with an appropriate imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various cellular processes, including signal transduction and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-methylphenyl isocyanate
  • 2-methoxy-5-methylphenol
  • 2-methoxy-5-methylphenyl isothiocyanate

Uniqueness

1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol is unique due to the presence of both an imidazole ring and a thiol group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-3-4-10(14-2)9(7-8)13-6-5-12-11(13)15/h3-7H,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGMEEFTNYVHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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